REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11](N(CC)CC)[CH3:12].ICC>>[CH2:11]([S:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[CH3:12]
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Name
|
|
Quantity
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16.72 g
|
Type
|
reactant
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
alcohol
|
Quantity
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52 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
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15.6 g
|
Type
|
reactant
|
Smiles
|
ICC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a brown solution
|
Type
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TEMPERATURE
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Details
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the mixture refluxed 45 minutes
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Duration
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45 min
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Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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CUSTOM
|
Details
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the solvent removed by rotary evaporation
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Type
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ADDITION
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Details
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Water (100 ml) was added to the residue
|
Type
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CUSTOM
|
Details
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an oil separated
|
Type
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EXTRACTION
|
Details
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The aqueous phase was extracted 2×50 ml methylene chloride
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Type
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WASH
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Details
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the combined organic phases washed with 50 ml water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
Filtration and rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielded a brown liquid which
|
Type
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DISTILLATION
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Details
|
was distilled at 140°-141.5° C. (0.15 mm)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)SC=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.87 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |